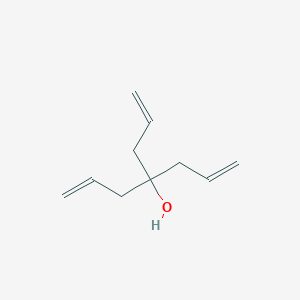

4-Allyl-1,6-heptadien-4-ol

説明

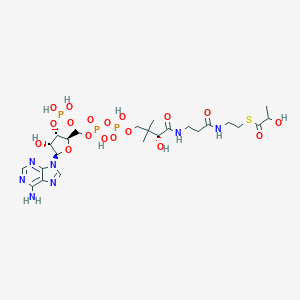

4-Allyl-1,6-heptadien-4-ol is a compound that can be involved in various chemical reactions and has potential applications in polymer and materials science. It is a derivative of 1,6-heptadiene, which can be functionalized to introduce different substituents, such as nucleic acid bases or other groups that can participate in further chemical transformations or polymerization processes.

Synthesis Analysis

The synthesis of compounds related to this compound involves the use of Wittig-like reactions and metathesis chemistry. For instance, oligoenes derived from 1,6-heptadiynes have been synthesized through reactions between bimetallic Mo-alkylidene compounds and aldehyde-capped oligoenes, leading to structures with alternating cis,trans conjugated double bonds . Additionally, the rearrangement of allyl but-3-enoate to heptadienoic acids, which are structurally related to this compound, is catalyzed by nickel and rhodium complexes, demonstrating the versatility of transition metal catalysis in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of oligoenes related to this compound features alternating cis,trans conjugated double bonds, with the cis double bond being part of a cyclopentene ring . This structure is confirmed by MALDI-MS and optical spectroscopy, which also allows for the study of electronic transition energies and their dependence on conjugation lengths .

Chemical Reactions Analysis

This compound can participate in copolymerization reactions, as demonstrated in the synthesis of polymeric surfactants. In a system containing sodium oleate, water, hexadecane, and this compound, copolymerization occurs within the lamellar liquid crystalline phases, with this compound acting as a cross-linking agent . Furthermore, the free-radical addition of halogenated compounds to heptadienes substituted with nucleic acid bases has been explored, leading to cyclized products with specific stereochemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to this compound are influenced by their conjugated

科学的研究の応用

Isomerization and Catalysis

One of the applications of 4-Allyl-1,6-heptadien-4-ol involves isomerization catalyzed by vanadium or molybdenum complexes. This process, which occurs in dichloromethane at 25 °C, yields tertiary isomers from primary allylic alcohols. The catalysts are effective for the rearrangements of secondary to tertiary allylic alcohols as well. This was explored in the study by Matsubara et al. (1985) which provided insights into the selective production of different isomers under varying conditions (Matsubara et al., 1985).

Polymer Chemistry

In the field of polymer chemistry, this compound has been utilized in the synthesis of polymeric surfactants. This compound acted as a cross-linking agent in the copolymerization process in lamellar liquid crystalline systems, as detailed by Fu (2000). The research demonstrated the solubilization of this compound within the hydrocarbon chains of sodium oleate, leading to the formation of copolymers with unique properties (Fu, 2000).

Organometallic Chemistry

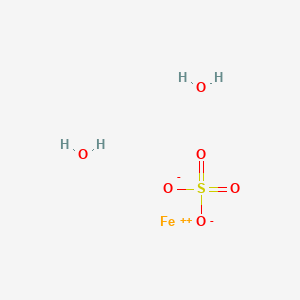

This compound is also significant in organometallic chemistry. Nečas et al. (2004) investigated the iron-catalyzed transformations of 2-chloro-1,6-heptadienes, showcasing the compound's role in various chemical transformations. This study highlighted the versatility of this compound in different reactions, including cyclization and reductive dehalogenation (Nečas et al., 2004).

Synthesis of Complex Molecules

The compound has been instrumental in synthesizing complex molecules. Mavrov et al. (1993) explored synthetic paths from 1-butyne to 2E,4Z-heptadien-1-ol, a key intermediate in synthesizing the grapevine moth sex pheromone. This research underscores the compound's role in producing biologically significant molecules (Mavrov et al., 1993).

Safety and Hazards

作用機序

Target of Action

It is known to be a tertiary alcohol , which suggests it may interact with a variety of biological targets. It’s also noted that it can cause irritation to the respiratory system , indicating potential interactions with respiratory tissues.

Mode of Action

It’s known to be used in the synthesis of homoallylic alcohols bearing up to two adjacent quaternary centers . This suggests that it may interact with its targets through the formation of covalent bonds, leading to changes in the structure and function of the target molecules.

Biochemical Pathways

It’s known to be used in the synthesis of homoallylic alcohols , suggesting it may be involved in metabolic pathways related to alcohol metabolism.

Pharmacokinetics

Given its molecular weight of 1522334 , it is likely to have good bioavailability due to its relatively small size

Result of Action

It’s known to be used in the synthesis of homoallylic alcohols , suggesting it may have a role in the production of these compounds at the molecular level.

Action Environment

The action of 4-Allyl-1,6-heptadien-4-ol can be influenced by environmental factors. For instance, it’s known to be soluble in water , which means its action can be influenced by the hydration status of the environment. Additionally, it’s noted to be incompatible with strong oxidizing agents , suggesting that its stability and efficacy can be affected by the presence of such agents.

特性

IUPAC Name |

4-prop-2-enylhepta-1,6-dien-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-4-7-10(11,8-5-2)9-6-3/h4-6,11H,1-3,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXQWOWVXDXQSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CC=C)(CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20144536 | |

| Record name | 4-Allyl-1,6-heptadiene-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20144536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10202-75-2 | |

| Record name | 4-Allyl-1,6-heptadiene-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010202752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Allyl-1,6-heptadiene-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20144536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。